molecular formula C18H17BrIN3O2 B11552162 N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide

N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11552162
M. Wt: 514.2 g/mol
InChI Key: RDIFYWUJIAAADG-CIAFOILYSA-N
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Description

N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound that features both bromine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-iodobenzaldehyde hydrazone, followed by the acylation of the resulting hydrazone with butanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its combination of bromine and iodine atoms, which can confer distinct reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .

Properties

Molecular Formula

C18H17BrIN3O2

Molecular Weight

514.2 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(3-iodophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C18H17BrIN3O2/c19-14-7-9-16(10-8-14)22-17(24)5-2-6-18(25)23-21-12-13-3-1-4-15(20)11-13/h1,3-4,7-12H,2,5-6H2,(H,22,24)(H,23,25)/b21-12+

InChI Key

RDIFYWUJIAAADG-CIAFOILYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)I)C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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